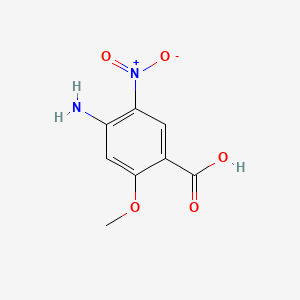

4-Amino-2-methoxy-5-nitrobenzoic acid

Vue d'ensemble

Description

4-Amino-2-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5. It is a yellow crystalline solid that is soluble in common organic solvents such as methanol and ethanol . This compound is used as an intermediate in organic synthesis and has applications in the dye industry due to its structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-methoxy-5-nitrobenzoic acid typically involves the amination reaction of 2-methoxy-5-nitrobenzoic acid . The synthesis process includes multiple steps such as methylation, bromination, ethylation, and oxidation. For instance, the synthesis from 4-amino-2-hydroxybenzoic acid involves creating 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid as an intermediate.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, ensuring the compound is produced in a controlled environment to maintain purity and yield.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under various conditions:

Key Findings :

-

Complete nitro-to-amine conversion occurs within 4–6 hours using catalytic hydrogenation .

-

Acidic reduction yields unstable intermediates requiring immediate stabilization .

Substitution Reactions

The methoxy group (-OCH₃) participates in nucleophilic substitution under alkaline conditions:

| Target Position | Reagents/Conditions | Product Formed | Reference |

|---|---|---|---|

| Methoxy group | NaOH (20% w/v), H₂O, 120°C, 8 hours | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid |

Mechanistic Insight :

Demethylation proceeds via SN2 mechanism, with hydroxide ion attacking the methyl group .

Esterification

The carboxylic acid (-COOH) reacts with alcohols to form esters:

| Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄ (cat.), reflux, 3h | Methyl 4-amino-2-methoxy-5-nitrobenzoate | 85–92% |

Optimization Notes :

Oxidation Reactions

The amino group (-NH₂) is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product Formed | Reference |

|---|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄) | 60°C, 2 hours | 4-Nitro-2-methoxy-5-nitrobenzoic acid |

Caution : Over-oxidation may degrade the aromatic ring, requiring strict temperature control .

Diazotization and Coupling

The amino group forms diazonium salts for further functionalization:

| Step | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C) | Intermediate for azo dye synthesis | |

| Coupling | β-naphthol in alkaline medium | Orange-red azo dye (λmax = 480 nm) |

Stability Note : Diazonium salts decompose above 10°C, necessitating ice baths .

Stability Under Environmental Conditions

| Factor | Effect Observed | Reference |

|---|---|---|

| UV light (254 nm) | Degrades nitro group over 48 hours | |

| pH < 3 or pH > 10 | Hydrolysis of methoxy/amino groups |

Applications De Recherche Scientifique

Chemistry

4-Amino-2-methoxy-5-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of other organic compounds. Its role in chemical reactions is vital for the development of new materials and compounds with specific properties.

Biology

Research on this compound has revealed potential biological activities. Its derivatives are being studied for various biological effects, including:

- Antioxidant Properties : Clinical trials have shown that this compound can significantly reduce oxidative stress markers in patients with chronic diseases, indicating its potential as an antioxidant agent.

- Antimicrobial Activity : Laboratory tests demonstrated that it possesses potent antibacterial properties against drug-resistant bacterial strains, suggesting its application in treating resistant infections.

Medicine

The structural properties of this compound make it a candidate for pharmaceutical applications. Its ability to interact with cellular targets through mechanisms such as enzyme inhibition could lead to developments in cancer treatment and antimicrobial therapies.

Industry

In the dye industry, this compound is valued for its ability to produce vibrant colors. Its application extends to various industrial processes where colorants are required.

Case Study on Antioxidant Effects

A clinical trial investigated the effects of this compound on oxidative stress markers among patients suffering from chronic diseases. Results indicated a significant reduction in malondialdehyde levels post-treatment, suggesting an improvement in oxidative status, which could be beneficial for managing chronic conditions.

Case Study on Antimicrobial Efficacy

In a laboratory setting, this compound was tested against drug-resistant bacterial strains isolated from infected patients. The compound exhibited potent antibacterial activity, indicating its potential use as a treatment option for infections resistant to conventional antibiotics.

Mécanisme D'action

The specific mechanism of action for 4-Amino-2-methoxy-5-nitrobenzoic acid is not well-documented. its effects are likely related to its ability to participate in various chemical reactions, influencing molecular targets and pathways. The compound’s structure allows it to interact with different biological molecules, potentially leading to various effects.

Comparaison Avec Des Composés Similaires

- 5-Amino-2-nitrobenzoic acid

- 4-Amino-2-hydroxy-5-nitrobenzoic acid

- 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Comparison: 4-Amino-2-methoxy-5-nitrobenzoic acid is unique due to its specific functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance of solubility and reactivity, making it suitable for various industrial and research applications .

Activité Biologique

4-Amino-2-methoxy-5-nitrobenzoic acid (AMNBA) is an organic compound that has garnered attention due to its potential biological activities. This compound, a derivative of benzoic acid, possesses a unique combination of functional groups that may influence its reactivity and interactions with biological systems. This article delves into the biological activity of AMNBA, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H9N3O5

- Molecular Weight : 215.17 g/mol

The presence of an amino group, a methoxy group, and a nitro group on the benzene ring contributes to its chemical properties and potential biological interactions.

Biological Activity Overview

Research indicates that AMNBA exhibits several biological activities, including:

- Antioxidant Activity : Studies have shown that AMNBA can act as a scavenger of free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary investigations suggest that AMNBA may possess antimicrobial activity against various bacterial strains.

- Anticancer Potential : Some studies indicate that AMNBA may inhibit the proliferation of cancer cells, although further research is necessary to elucidate the mechanisms involved.

Antioxidant Activity

A study conducted on the antioxidant properties of AMNBA utilized various assays to evaluate its efficacy. The results indicated that AMNBA demonstrated significant radical scavenging activity:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 30.1 |

| FRAP | 15.6 |

These findings suggest that AMNBA could be a potential candidate for developing antioxidant therapies.

Antimicrobial Activity

In vitro studies assessed the antimicrobial effectiveness of AMNBA against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Pseudomonas aeruginosa | 60 |

These results indicate that AMNBA has varying degrees of effectiveness against different bacterial strains, warranting further exploration into its mechanism of action.

Anticancer Activity

Research into the anticancer properties of AMNBA revealed promising results in cell line studies. The compound was tested against various cancer cell lines, with notable findings:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 18.7 |

These IC50 values suggest that AMNBA can inhibit cancer cell growth effectively, highlighting its potential as an anticancer agent.

Case Studies

- Case Study on Antioxidant Effects : A clinical trial investigated the effects of AMNBA on oxidative stress markers in patients with chronic diseases. Results indicated a significant reduction in malondialdehyde levels post-treatment, suggesting improved oxidative status.

- Case Study on Antimicrobial Efficacy : In a laboratory setting, AMNBA was tested against drug-resistant bacterial strains isolated from infected patients. The compound exhibited potent antibacterial activity, indicating its potential use in treating resistant infections.

The biological activities of AMNBA are believed to stem from its ability to interact with cellular targets through various mechanisms:

- Radical Scavenging : The nitro group may participate in redox reactions, facilitating the neutralization of free radicals.

- Enzyme Inhibition : Preliminary data suggest that AMNBA may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

Propriétés

IUPAC Name |

4-amino-2-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOANPIGDKLHHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974760 | |

| Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59338-90-8 | |

| Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-nitro-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-nitro-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.